molecular formula C5H6 B151764 Isopropenylacetylene CAS No. 78-80-8

Isopropenylacetylene

Cat. No. B151764
CAS RN: 78-80-8
M. Wt: 66.1 g/mol
InChI Key: BOFLDKIFLIFLJA-UHFFFAOYSA-N
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Description

Isopropenylacetylene (IPA) is a compound that has been the subject of various studies due to its interesting reactivity and potential applications in materials science. It is a molecule that contains both alkyne and alkene functionalities, which allows it to undergo a range of chemical reactions, including polymerizations and complex formations with metals.

Synthesis Analysis

The synthesis of IPA-related compounds has been explored through different methodologies. For instance, the iterative synthesis of cross-conjugated iso-polydiacetylenes (iso-PDAs) utilizes IPA derivatives as building blocks, employing palladium-catalyzed cross-coupling reactions to extend the chain length of oligomers . Similarly, the synthesis of telechelic polymers with IPA end groups has been achieved by dehydrochlorination of chlorinated polyisobutylene, leading to macromers with terminal isopropenyl unsaturations .

Molecular Structure Analysis

The molecular structure of IPA and its derivatives has been extensively studied. X-ray crystallographic analyses have provided insights into the solid-state structural properties of these compounds. For example, the crystal structure of a Ru3(CO)8(C10H12) complex formed by the dimerization of IPA revealed a closed tri-metal atom cluster with extensive bond delocalization . Additionally, the non-planar backbone conformation of iso-PDA oligomers due to steric interactions has been elucidated .

Chemical Reactions Analysis

IPA is known to react with various metal complexes, leading to the formation of novel compounds. The reactivity of IPA with Ru3(CO)12 and Fe3(CO)12 has been investigated, resulting in complexes with unique bonding modes and organic ligands formed from the dimerization or oligomerization of IPA . Moreover, IPA has been used to synthesize nonlinear optical materials through the formation of cross-conjugated perphenylated iso-PDAs .

Physical and Chemical Properties Analysis

The physical and chemical properties of IPA and its derivatives have been characterized through various spectroscopic techniques. UV-vis spectroscopy has been used to analyze the electronic characteristics of iso-PDAs, indicating pi-electron communication along the enyne framework . The stability and solubility of these oligomers have also been evaluated, with findings suggesting that the electronic properties reach saturation at a certain chain length . The nonlinear optical properties of iso-PDAs have been measured, showing a superlinear increase in third-order nonlinearities with chain length .

Scientific Research Applications

  • Renewable Chemicals and Fuels Production

    • Isopropenylacetylene can be used in the synthesis of renewable fuels and chemicals. For example, the dehydration of fermented isobutanol, which can be catalytically dehydrated to isobutylene (a derivative of isopropenylacetylene), serves as a platform molecule for synthesizing other fuels or chemicals. This process was studied over alumina catalysts to determine the impact of process conditions and impurities from fermentation (Taylor, Jenni, & Peters, 2010).
  • Synthesis of α-Amino Nitrile Benzofuran Derivatives

    • Isopropenylacetylene plays a role in the synthesis of α-amino nitrile benzofuran derivatives. This involves a multicomponent reaction of isopropenylacetylene and other compounds, catalyzed by ZnO-nanorods under solvent-free conditions. These synthesized compounds may have antioxidant abilities (Najar et al., 2020).
  • Organic Chemistry and Catalysis

    • Isopropenylacetylene is used in various organic synthesis reactions, such as the preparation of polysubstituted pyrrolones and pyrrolidinediones from arylacetic acids and isocyanides. This showcases its utility in creating novel classes of compounds (Basso et al., 2009).
  • Carbon-Carbon Bond Formation and Cleavage Studies

    • Studies involving isopropenylacetylene reveal insights into carbon-carbon bond forming and cleavage reactions. For instance, its reaction with Fe3(CO)12 in basic methanolic solution shows dimerization and carbon-carbon bond forming, which is significant for understanding complex chemical reactions (Gervasio et al., 2008).
  • Smart Hydrogels in Biomedical Applications

    • Poly(N-isopropylacrylamide)-based smart hydrogels, which exhibit thermo-responsive properties, have diverse applications like drug delivery and tissue regeneration. These hydrogels can autonomously alter their properties in response to external stimuli (Tang et al., 2021).
  • Electrochemical Sensing Technologies

    • In electrochemical sensing, acetylene black nanoparticles, which may include isopropenylacetylene derivatives, are used for the sensitive determination of various compounds. This technology is crucial for environmental monitoring and health applications (Liu, 2022).
  • Cluster Chemistry and Coordination Compounds

    • Research on isopropenylacetylene's reaction with Fe3(CO)12 explores the formation of novel cluster isomers and binuclear complexes. This contributes to the understanding of coordination chemistry and the development of new materials (Gatto et al., 2002).
  • Copper(I) Complexes with Conjugated Dienes

    • The creation of copper(I) complexes using conjugated dienes, including isopropenylacetylene, has implications in organometallic chemistry. These complexes are characterized to understand their molecular structure and potential applications (Håkansson et al., 2000).
  • Biotechnological Production of Terpenoids

    • Isopropenylacetylene derivatives are used in biotechnological processes, like the production of isoprene in Saccharomyces cerevisiae. This has applications in producing bulk chemicals through microbial hosts (Yao et al., 2018).

Safety And Hazards

While specific safety and hazards data for Isopropenylacetylene was not found in the search results, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .

properties

IUPAC Name

2-methylbut-1-en-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6/c1-4-5(2)3/h1H,2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFLDKIFLIFLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228648
Record name 1-Buten-3-yne, 2-methyl-
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Molecular Weight

66.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropenylacetylene

CAS RN

78-80-8
Record name 2-Methyl-1-buten-3-yne
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Record name Isopropenylacetylene
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Record name Isopropenylacetylene
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Record name 1-Buten-3-yne, 2-methyl-
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Record name 2-methylbut-1-en-3-yne
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Record name ISOPROPENYLACETYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
E Sappa, AMM Lanfredi, A Tiripicchio - Inorganica Chimica Acta, 1979 - Elsevier
The title complex is obtained by reaction of the very stable HRu 3 (CO) 9 C 2 Bu t hydride with excess of isopropenylacetylene in hydrocarbon solvents. It has been characterized by …
Number of citations: 32 www.sciencedirect.com
E Gatto, G Gervasio, D Marabello… - Journal of the Chemical …, 2002 - pubs.rsc.org
The reaction of 2-methyl-1-buten-3-yne (isopropenylacetylene, IPA) with triiron dodecacarbonyl in refluxing benzene leads to medium yields of four main derivatives. Two of them are …
Number of citations: 18 pubs.rsc.org
PAA Klusener, W Kulik, L Brandsma - The Journal of Organic …, 1987 - ACS Publications
… us to investigate the reaction of dimetalated isopropenylacetylene with other “electrophiles”. In … monofunctionalizations of dilithiated isopropenylacetylene and their combination with the …
Number of citations: 33 pubs.acs.org
O Gambino, E Sappa, AMM Lanfredi… - Inorganica Chimica Acta, 1979 - Elsevier
The new complex Ru 3 (CO) 8 (C 10 H 12 ) has been synthesized by reacting Ru 3 (CO) 12 and isopropenylacetylene in hydrocarbon solvents. It has been characterized by means of …
Number of citations: 22 www.sciencedirect.com
W Kulik, HD Verkruijsse, RLP De Jong, H Hommes… - Tetrahedron …, 1983 - Elsevier
… dilithio derivative of isopropenylacetylene with one equivalent … to report the dimetalation of isopropenylacetylene _I_ and the … starting with the easily accessible isopropenylacetylene …
Number of citations: 22 www.sciencedirect.com
A Furlani, MV Russo, AC Villa, AG Manfredotti… - Journal of the …, 1977 - pubs.rsc.org
When cis-[PtCl2(PPh3)2] is warmed in ethanol with hydrazine hydrate in the presence of isopropenylacetylene three main products are obtained: trans-[PtCl(CH2C–CMeCH2)(PPh3)2](…
Number of citations: 15 pubs.rsc.org
HM Hutton, T Schaefer - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
The relative signs of the six proton coupling constants in isopropenylacetylene have been determined by multiple resonance techniques. The signs of the long-range couplings agree …
Number of citations: 9 cdnsciencepub.com
A Furlani, MV Russo - Applied organometallic chemistry, 1990 - Wiley Online Library
… in more detail the polymerization reactions of isopropenylacetylene (IP) carried out in the … oxidized polymer of isopropenylacetylene. Isopropenylacetylene is probably in part linearly …
Number of citations: 7 onlinelibrary.wiley.com
CC Price, TF McKeon - Journal of Polymer Science, 1959 - Wiley Online Library
… with vinylacetylene and 2-ethyl-1-isopropenylacetylene gave values for r1 and r2 such that … of the polymers of vinylacetylene and isopropenylacetylene. Tests with bromine in carbon …
Number of citations: 12 onlinelibrary.wiley.com
KN Anisimov, GM Kunitskaya… - Bulletin of the Academy of …, 1961 - Springer
The reaction of the addition of phosphorus pentachloride to isopropenylacetylene was investigated. As products of this reaction the polychlorinated compound 1,2,3,4-tetrachloro-2-…
Number of citations: 3 link.springer.com

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